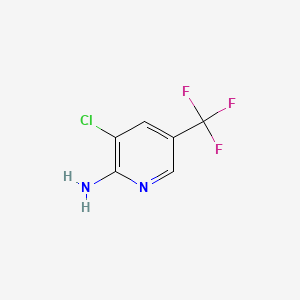

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Overview

Description

2-Amino-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF3N2. It is a white crystalline solid that is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia . Another method includes reacting 3-chloro-5-(trifluoromethyl)pyridine with ethylamine . The reaction conditions typically involve controlling the temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the reaction of 2-amino pyridine with N-bromosuccinimide (NBS) in methyl isobutyl ketone (MIBK) at controlled temperatures is one such method .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include ammonia and ethylamine.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with ammonia yields this compound, while coupling reactions can produce various substituted pyridines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-3-chloro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the development of compounds with enhanced efficacy and selectivity against specific biological targets .

Case Study: Inhibitors of Sfp-PPTase

Research has highlighted its role in developing inhibitors for various enzymes. For instance, derivatives of this compound have shown promise as inhibitors of Sfp-PPTase, a target for antibacterial drug development. The structure-activity relationship (SAR) studies indicated that modifications to the amino and trifluoromethyl groups significantly influenced potency .

Agricultural Chemicals

Enhancement of Pesticides and Herbicides

In agriculture, this compound is utilized to formulate agrochemicals that improve the efficacy of pesticides and herbicides. Its unique properties allow for better pest resistance and crop yield enhancement, addressing the growing demand for sustainable farming practices .

Table: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Application Type | Market Approval Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Approved |

| Various TFMP derivatives | Pesticides | Multiple approvals |

Material Science

Development of Advanced Materials

The compound is also significant in material science, where it contributes to developing advanced materials such as polymers and coatings. Its chemical properties enhance durability and environmental resistance, making it suitable for various industrial applications .

Research Reagents

Facilitator of Organic Synthesis

As a research reagent, this compound facilitates complex chemical reactions essential for laboratories focusing on medicinal chemistry. It aids in synthesizing various organic compounds, thereby expanding research capabilities in chemical synthesis .

Spectroscopic and Quantum Chemical Studies

Recent studies have employed quantum chemical methods to investigate the structural and spectroscopic properties of this compound. These investigations have revealed insights into its potential bioactivity, further supporting its applications in drug discovery .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in its role as an intermediate in pharmaceutical synthesis, it can interact with enzymes or receptors to exert its effects. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability .

Comparison with Similar Compounds

- 3-Chloro-5-(trifluoromethyl)pyridine

- 2-Amino-5-(trifluoromethyl)pyridine

- 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate in various synthetic pathways .

Biological Activity

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS No. 79456-26-1) is a pyridine derivative characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structural features contribute to a range of biological effects, including anti-tumor and antibacterial activities.

- Molecular Formula : C6H4ClF3N2

- Molecular Weight : 196.56 g/mol

- Appearance : Light yellow crystalline solid

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation, particularly in various tumor cell lines. The presence of the trifluoromethyl group is believed to enhance its potency by affecting the electronic properties of the molecule, thereby improving its interaction with biological targets .

Antibacterial Activity

This compound has also shown promising antibacterial activity. It was tested against methicillin-resistant Staphylococcus aureus (MRSA), revealing effective inhibition. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Protein Binding : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and protein binding.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in tumor growth and bacterial survival, making it a candidate for drug development against cancer and resistant bacterial strains .

Synthesis and Applications

A study on the synthesis of trifluoromethylpyridines reported that derivatives like this compound are crucial in developing new agrochemicals and pharmaceuticals. The compound serves as a precursor for creating novel imidazo[1,2-a]pyridine-coumarin hybrids, which are being explored for their antiviral properties against Hepatitis C .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound towards various biological targets. These studies suggest that its structural features allow it to fit well into active sites of enzymes, potentially leading to effective inhibition .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-chloro-5-(trifluoromethyl)pyridine?

- The compound can be synthesized via nucleophilic substitution using 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor. For example, amination with ammonia in a high-pressure autoclave at 80°C for 9 hours yields the product in 90% purity . Alternative methods include catalytic hydrogenation of intermediates like 3-chloro-5-(trifluoromethyl)-2-(2-cyanomethyl)pyridine using palladium catalysts .

- Key parameters : Temperature control (80–100°C), solvent selection (aqueous or polar aprotic), and catalyst loading (5% Pd/C for hydrogenation).

Q. How should researchers characterize this compound analytically?

- Spectroscopic methods :

- IR spectroscopy : Look for N-H stretches (~3320–3479 cm⁻¹) and C-Cl stretches (~708–715 cm⁻¹) .

- NMR : The aromatic protons appear δ 7.1–7.8 ppm (¹H), and trifluoromethyl carbons resonate at ~120 ppm (¹³C) .

Q. What safety protocols are critical during handling?

- Hazards : Harmful if swallowed (GHS H302) and toxic to aquatic life (H411) .

- Mitigation : Use PPE (gloves, goggles), avoid environmental release, and dispose via incineration. Store in airtight containers at room temperature .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- The chlorine atom at position 3 is highly reactive toward nucleophilic substitution. For example, amination or thiolation occurs selectively at this position under mild conditions (K₂CO₃, DMF, 60°C) .

- Mechanistic insight : The electron-withdrawing trifluoromethyl group at position 5 activates position 3 for substitution via resonance and inductive effects .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

- Discrepancies in melting points (84–94°C vs. 95–97.5°C) may arise from purity differences (96% vs. 97%) or polymorphic forms .

- Methodological recommendations :

- Recrystallize from ethanol/water to standardize purity.

- Use differential scanning calorimetry (DSC) to identify polymorphs .

Q. How does structural modification impact biological activity in agrochemical applications?

- The trifluoromethyl group enhances lipophilicity and metabolic stability. For instance, replacing chlorine at position 3 with amino groups improves nematicidal activity (e.g., fluazaindolizine derivatives) .

- SAR studies : Modifications at position 2 (amine) and position 5 (trifluoromethyl) are critical for binding to biological targets like nematode-specific enzymes .

Q. What methodologies assess environmental persistence and ecotoxicity?

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPZQIRDCDLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345807 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-26-1 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-trifluoromethyl-2-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079456261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-trifluoromethyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinamine, 3-chloro-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.